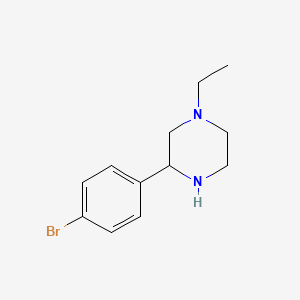
3-(4-Bromphenyl)-1-ethylpiperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Die Verbindung „3-(4-Bromphenyl)-1-ethylpiperazin“ hat potenzielle Anwendungen als neuroprotektives Mittel. Sie kann verwendet werden, um die Hemmung der Acetylcholinesterase (AchE) zu untersuchen, ein Enzym, das Acetylcholin im Nervensystem hydrolysiert. Die Hemmung von AchE kann zu erhöhten Acetylcholinspiegeln führen, was therapeutische Wirkungen bei Erkrankungen wie Alzheimer haben kann .
Antioxidative Forschung
Diese Chemikalie kann aufgrund ihres Potenzials zur Minderung von oxidativem Stress in der antioxidativen Forschung eingesetzt werden. Oxidativer Stress ist mit verschiedenen Krankheiten verbunden, und Verbindungen, die oxidativen Schaden reduzieren können, sind wertvoll für die Entwicklung von Behandlungen. Die Auswirkungen der Verbindung auf die Malondialdehyd (MDA)-Spiegel, ein Biomarker für oxidative Schäden, können besonders aufschlussreich sein .
Antibakterielle Aktivität
Derivate von „this compound“ haben in Studien zur antibakteriellen Aktivität vielversprechende Ergebnisse gezeigt. Diese Verbindungen können synthetisiert und gegen pathogene Bakterien und Pilze getestet werden, was zur Entwicklung neuer antimikrobieller Mittel beiträgt .
Krebsforschung
Im Bereich der Krebsforschung wurden Derivate von „this compound“ auf ihre Wirksamkeit gegen Krebszelllinien, wie z. B. menschliches Brustadenokarzinom (MCF7), bewertet. Diese Studien tragen zum Verständnis der zytotoxischen Mechanismen und zur Entwicklung neuer Chemotherapeutika bei .
Flüssigkristallforschung
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Polymer- und Nicht-Polymer-geordneten Flüssigkristallphasen. Diese Anwendung ist bedeutend für die Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften .
Verhaltensstudien
Die Forschung mit „this compound“ kann sich auf Verhaltensstudien bei Wasserorganismen erstrecken. Beispielsweise können die Auswirkungen auf das Schwimmvermögen und das Verhalten von Regenbogenforellen-Alevinen untersucht werden, was Einblicke in die neurotoxischen Potentiale neuer Verbindungen liefert .
Wirkmechanismus
Target of Action
The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Result of Action
One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .
Biochemische Analyse
Biochemical Properties
3-(4-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The interaction between 3-(4-Bromophenyl)-1-ethylpiperazine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to alterations in nerve impulse transmission . Additionally, this compound has shown potential interactions with other biomolecules, such as mitochondrial succinate dehydrogenase, which is involved in the mitochondrial electron transport chain .
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-1-ethylpiperazine can lead to changes in neurotransmitter levels, affecting neuronal communication and potentially leading to neurotoxic effects . Furthermore, its interaction with mitochondrial succinate dehydrogenase can impact cellular energy production and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-ethylpiperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 3-(4-Bromophenyl)-1-ethylpiperazine interacts with mitochondrial succinate dehydrogenase, potentially altering the enzyme’s activity and affecting the mitochondrial electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-ethylpiperazine have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-1-ethylpiperazine remains stable under certain conditions, but its degradation products can also influence cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and alterations in mitochondrial function .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-1-ethylpiperazine vary with different dosages in animal models. At lower doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, while higher doses result in significant enzyme inhibition and potential neurotoxic effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes. Additionally, high doses of 3-(4-Bromophenyl)-1-ethylpiperazine have been associated with adverse effects, including behavioral changes and impaired motor function in animal models .
Metabolic Pathways
3-(4-Bromophenyl)-1-ethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These metabolic interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-1-ethylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through transporter-mediated mechanisms and can accumulate in certain tissues. Its distribution within the body can influence its localization and overall impact on cellular function .
Subcellular Localization
3-(4-Bromophenyl)-1-ethylpiperazine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGRBYLTRRLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





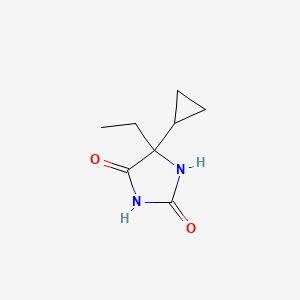
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
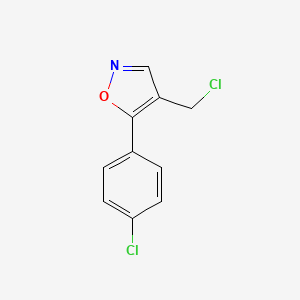


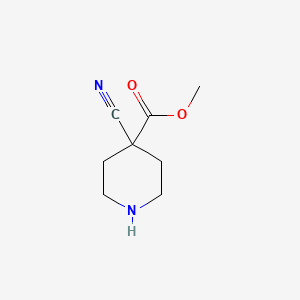
![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

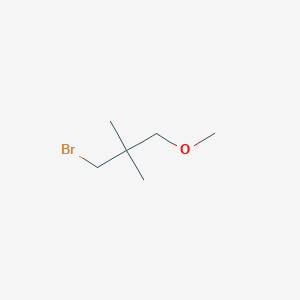
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)